3-[(2-Methylphenyl)methoxy]aniline
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Overview
Description
3-[(2-Methylphenyl)methoxy]aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylphenylmethoxy group.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules . These molecules typically target neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
For instance, it could bind to receptors or enzymes, modulating their activity and leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants , it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation.
Pharmacokinetics
The molecular weight of 21327 suggests that it may have suitable properties for oral absorption and distribution throughout the body .
Result of Action
If it acts similarly to other antidepressants, it may lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially leading to improved mood and reduced depressive symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(2-Methylphenyl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of organic dyes and pigments
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methylphenyl)methoxy]aniline: Similar structure but with the methyl group in a different position.
3-[(4-Methylphenyl)methoxy]aniline: Another positional isomer with the methyl group in the para position.
3-[(2-Ethylphenyl)methoxy]aniline: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-[(2-Methylphenyl)methoxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules .
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASJXOXPAEGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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